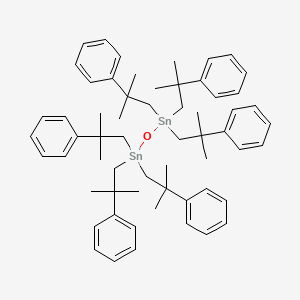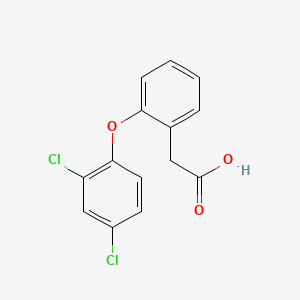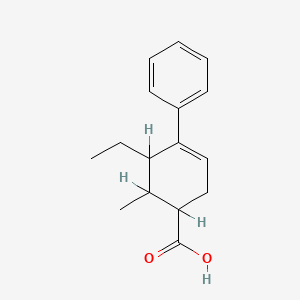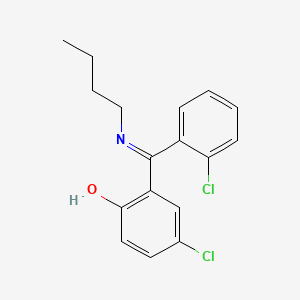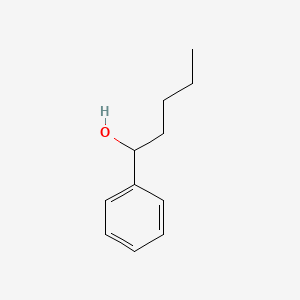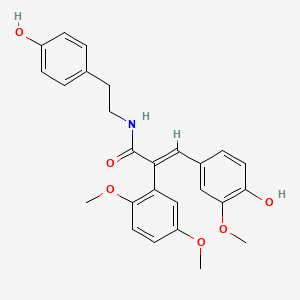
Acide gymnémique I
Vue d'ensemble
Description
Gymnemic Acid I is a natural compound found in the leaves of Gymnema sylvestre, a plant native to India and tropical regions of Asia. It is a triterpene glycoside, meaning it is composed of a triterpene backbone with one or more sugar molecules attached . Gymnemic Acid I is known for its anti-sweet properties, making it an effective tool for managing sugar cravings and reducing overall sugar consumption .
Applications De Recherche Scientifique
Gymnemic Acid I has a wide array of scientific research applications:
Chemistry: Used as a model compound for studying triterpene glycosides.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Known for its antidiabetic properties, Gymnemic Acid I stimulates the release of insulin from pancreatic cells, promoting glucose uptake and reducing blood sugar levels.
Mécanisme D'action
Gymnemic Acid I exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness . Additionally, it inhibits the absorption of sugar molecules in the intestine, reducing blood sugar levels and sugar cravings . The compound also stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells .
Similar Compounds:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate.
Ziziphin: A triterpene glycoside with the chemical formula C51H80O18.
Uniqueness: Gymnemic Acid I is unique due to its potent anti-sweet properties, which are more pronounced than those of other similar compounds. It effectively suppresses the sweetness of both natural and artificial sweeteners, making it a valuable tool for managing sugar cravings and reducing sugar consumption .
Safety and Hazards
Orientations Futures
Gymnemic acid I holds great prospects in dietary as well as pharmacological applications . It could potentially be used as a source of nutraceuticals or as a functional food ingredient . These findings suggest the potential value of GA-rich PCD extract powder in various applications in the pharmaceutical, nutraceutical, or food industries .
Analyse Biochimique
Biochemical Properties
Gymnemic Acid I plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis, as well as increases autophagy in MIN-6 pancreatic beta cells .
Cellular Effects
Gymnemic Acid I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream .
Molecular Mechanism
Gymnemic Acid I exerts its effects at the molecular level through various mechanisms. It binds to taste receptors on the tongue, specifically those responsible for detecting sweetness . By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings and reducing overall sugar consumption .
Dosage Effects in Animal Models
In animal models, the effects of Gymnemic Acid I vary with different dosages . Dosages of 120–200 mg/kg of various Gymnema extracts are shown to improve a wide array of metabolic markers in animal models of diabetes in approximately 1 month .
Metabolic Pathways
Gymnemic Acid I is involved in several metabolic pathways. It inhibits the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism . It also stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream .
Subcellular Localization
It is known that Gymnemic Acid I interacts with taste receptors on the tongue, specifically those responsible for detecting sweetness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gymnemic Acid I is typically extracted from the leaves of Gymnema sylvestre using solvent extraction methods. The most common solvents used are ethanol and methanol. For instance, one method involves homogenizing the leaves with 70% ethanol, followed by centrifugation and incubation at -20°C . Another method involves refluxing the compound with 50% methanol in 0.05 N sulfuric acid .
Industrial Production Methods: Industrial production of Gymnemic Acid I often involves biotechnological approaches. Modern techniques include the establishment of cell and organ cultures from Gymnema sylvestre, which can be scaled up using bioreactors . These methods help meet the high demand for Gymnemic Acid I while preserving the natural plant resources.
Analyse Des Réactions Chimiques
Types of Reactions: Gymnemic Acid I undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions:
Glycosylation: Typically involves glycosyltransferases.
Oxidation: Often involves cytochrome P450 enzymes.
Hydroxylation: Also involves cytochrome P450 enzymes.
Major Products: The major products formed from these reactions include gymnemagenin and other related metabolites .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-ZXKKMYOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474619 | |
| Record name | Gymnemic acid I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122168-40-5 | |
| Record name | (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122168-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gymnemic acid I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gymnemic acid I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYMNEMIC ACID I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary mechanisms by which Gymnemic acid I exhibits its antidiabetic effects?
A1: Gymnemic acid I (GA I) primarily exerts its antidiabetic effects through multiple pathways:
- Inhibition of Glucose Absorption: GA I demonstrates a moderate inhibitory effect on glucose absorption in the intestines. This effect is attributed to its ability to compete with glucose for binding sites, thereby reducing the amount of glucose entering the bloodstream. []
- Stimulation of Insulin Secretion: GA I promotes insulin release from pancreatic β-cells, particularly under high glucose conditions. This effect is thought to be mediated by its interaction with ion channels or other signaling molecules involved in insulin secretion. []
- Promotion of Autophagy: Research suggests that GA I can trigger autophagy in pancreatic β-cells, particularly under high glucose stress. This protective mechanism helps to remove damaged cellular components and improve β-cell survival, potentially preserving insulin production. []
- Inhibition of Protein Biosynthesis: GA I has been identified as a protein biosynthesis inhibitor, specifically targeting the ribosome complex. While this mechanism's role in its antidiabetic effect is not fully understood, it highlights the compound's multifaceted biological activity. []
Q2: How does Gymnemic acid I protect pancreatic β-cells from high glucose-induced damage?
A: Studies indicate that GA I protects β-cells from high glucose-induced apoptosis, primarily by promoting autophagy. [] By activating the mechanistic target of rapamycin (mTOR)-dependent autophagy pathway, GA I facilitates the degradation and recycling of damaged cellular components. This process helps to maintain cellular homeostasis and prevent apoptosis, thereby enhancing β-cell survival under high glucose stress. []
Q3: What is the role of computational chemistry in understanding Gymnemic acid I's activity?
A: Computational chemistry plays a crucial role in understanding GA I's activity, especially in the context of drug development. Molecular docking studies, for example, have been employed to predict the binding affinity of GA I and its analogs to target proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and protein tyrosine phosphatase 1B (PTP 1B). [, ] These studies provide insights into the potential interactions of GA I with these targets and their implications for its antidiabetic activity.
Q4: Has there been any research on using nanotechnology to enhance the delivery of Gymnemic acid I?
A: Yes, recent research has explored using silver nanoparticles (AgNPs) synthesized using GA I as a potential approach to improve its therapeutic efficacy. [] The study demonstrated that GA I-mediated AgNPs exhibited enhanced anti-hyperglycemic activity in diabetic rats compared to GA I alone. This suggests that nanoformulations of GA I may offer improved bioavailability and therapeutic potential for treating type 2 diabetes. []
Q5: What are the limitations of current research on Gymnemic acid I, and what are potential future directions?
A5: While research on GA I shows promise, several limitations need to be addressed:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




